

# A Comparative Guide to Larazotide Acetate and Emerging Therapies for Celiac Disease

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of celiac disease treatment is evolving beyond the gluten-free diet, with several promising pharmacological agents in development. This guide provides an objective comparison of larazotide acetate, a tight junction regulator, with other emerging therapies, supported by available experimental data from clinical trials.

# **Larazotide Acetate: A Tight Junction Modulator**

Larazotide acetate is an oral peptide designed to prevent the opening of intestinal tight junctions, thereby reducing the permeation of gliadin and subsequent inflammatory responses.

### **Mechanism of Action**

Larazotide acetate is believed to act as a zonulin antagonist. In celiac disease, gliadin induces the release of zonulin, which leads to the disassembly of tight junction proteins (Zonula Occludens-1 and occludin) and an increase in intestinal permeability. Larazotide acetate is thought to prevent this cascade, maintaining the integrity of the epithelial barrier.





Click to download full resolution via product page

Caption: Larazotide Acetate's Mechanism of Action.

# **Alternative Therapeutic Strategies**

Several alternative approaches targeting different aspects of celiac disease pathogenesis are under investigation.

### **Enzyme Therapy: Latiglutenase (IMGX003)**

Latiglutenase is an orally administered combination of two enzymes that degrade gluten into smaller, non-immunogenic fragments in the stomach before they reach the small intestine.

# Tissue Transglutaminase 2 (TG2) Inhibition: TAK-227 (ZED1227)

TAK-227 is a selective, oral inhibitor of TG2, an enzyme that deamidates gliadin peptides in the lamina propria, increasing their immunogenicity. By inhibiting TG2, TAK-227 aims to prevent the initial step in the adaptive immune response to gluten.



### Immune Tolerance Induction: KAN-101 and TAK-101

These therapies are designed to induce immune tolerance to gluten.

- KAN-101 is a liver-targeting therapy that delivers gliadin proteins to induce tolerance by leveraging the liver's natural immune-regulating functions.
- TAK-101 consists of gluten peptides encapsulated in nanoparticles, which are taken up by antigen-presenting cells to promote a tolerogenic immune response.

## **Immune Modulation: Amlitelimab (SAR445229)**

Amlitelimab is a monoclonal antibody that blocks the OX40L signaling pathway, which is involved in T-cell activation and proliferation, thereby aiming to dampen the inflammatory response to gluten.

## **Comparative Clinical Trial Data**

The following tables summarize key quantitative data from clinical trials of larazotide acetate and its alternatives.

### **Table 1: Larazotide Acetate Clinical Trial Results**



| Trial Identifier                                     | Treatment                    | Primary<br>Endpoint                                                        | Result                                                 | p-value        |
|------------------------------------------------------|------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------|----------------|
| Phase 2b<br>(NCT01396213)<br>[1][2][3]               | Larazotide<br>Acetate 0.5 mg | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD- GSRS) | Statistically significant improvement vs. placebo      | 0.022 (ANCOVA) |
| Larazotide<br>Acetate 1.0 mg                         | Change in CeD-<br>GSRS       | No significant difference vs. placebo                                      | Not significant                                        |                |
| Larazotide<br>Acetate 2.0 mg                         | Change in CeD-<br>GSRS       | No significant difference vs. placebo                                      | Not significant                                        | _              |
| Phase 3<br>(CedLara,<br>NCT03569007)<br>[4][5][6][7] | Larazotide<br>Acetate        | Change in CeD<br>PRO abdominal<br>domain score                             | Trial discontinued due to futility at interim analysis | N/A            |

**Table 2: Alternative Therapies Clinical Trial Results** 



| Drug                 | Trial Identifier                                                  | Primary<br>Endpoint                                        | Result<br>(Treatment vs.<br>Placebo)                                          | p-value                       |
|----------------------|-------------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------|
| Latiglutenase        | Phase 2<br>(NCT03585478)<br>[8][9][10]                            | Change in Villous Height to Crypt Depth (Vh:Cd) ratio      | -0.04 vs0.35                                                                  | 0.057                         |
| TAK-227<br>(ZED1227) | Phase 2a[11][12]<br>[13]                                          | Attenuation of gluten-induced mucosal damage (Vh:Cd ratio) | Significant<br>attenuation at all<br>doses (10, 50,<br>100 mg) vs.<br>placebo | <0.001                        |
| TAK-101              | Phase 2a<br>(NCT03738475)<br>[14][15][16]                         | Change in IFN-y spot-forming units                         | 88% reduction<br>vs. placebo (2.01<br>vs. 17.58)                              | 0.006                         |
| KAN-101              | Phase 2 (ACeD-<br>it,<br>NCT05574010)<br>[17][18][19][20]         | Reduction in gluten-induced symptoms                       | Clinically significant reductions in multiple symptoms                        | Data pending full publication |
| Amlitelimab          | Phase 2<br>(ASPIRION,<br>NCT05247735)<br>[21][22][23][24]<br>[25] | Change in Vh:Cd<br>ratio                                   | Ongoing, results<br>not yet reported                                          | N/A                           |

# **Experimental Protocols of Key Clinical Trials**Larazotide Acetate Phase 2b Trial (NCT01396213)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]
- Patient Population: 342 adults with celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.[1]



- Intervention: Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily for 12 weeks.[1]
- Primary Endpoint: Change from baseline in the weekly average Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[3]
- Secondary Endpoints: Included changes in the Celiac Disease Patient-Reported Outcome (CeD PRO) scores and safety.[1]



Click to download full resolution via product page

Caption: Larazotide Acetate Phase 2b Trial Workflow.

### **Latiglutenase Phase 2 Trial (NCT03585478)**

- Study Design: A randomized, double-blind, placebo-controlled trial with a gluten challenge.
- Patient Population: 43 adults with confirmed celiac disease on a gluten-free diet.[10]
- Intervention: Latiglutenase (1200 mg) or placebo taken with meals containing 2g of gluten daily for 6 weeks.
- Primary Endpoint: Change from baseline in the Villous Height to Crypt Depth (Vh:Cd) ratio.
   [10]
- Secondary Endpoints: Included changes in intraepithelial lymphocyte (IEL) density and symptom severity.[10]

# TAK-227 (ZED1227) Phase 2a Trial

Study Design: A randomized, double-blind, placebo-controlled trial with a gluten challenge.
 [11]



- Patient Population: Approximately 160 adults with celiac disease in remission on a glutenfree diet.[11]
- Intervention: ZED1227 (10 mg, 50 mg, or 100 mg) or placebo taken daily for 6 weeks, with a daily 3g gluten challenge.[13]
- Primary Endpoint: Attenuation of gluten-induced duodenal mucosal damage, measured by the change in Vh:Cd ratio.[11]
- Secondary Endpoints: Included changes in IEL density, symptoms, and quality of life.[11]

### **TAK-101 Phase 2a Trial (NCT03738475)**

- Study Design: A randomized, double-blind, placebo-controlled trial.[14]
- Patient Population: 33 adults with celiac disease on a gluten-free diet.[14]
- Intervention: Two intravenous doses of TAK-101 or placebo one week apart, followed by a 14-day gluten challenge.[14]
- Primary Endpoint: Change from baseline in the number of interferon-y (IFN-y) spot-forming units in response to gliadin.[14]
- Secondary Endpoints: Included changes in Vh:Cd ratio and T-cell responses.[14]



Click to download full resolution via product page

Caption: Logical Relationship of Alternative Celiac Disease Therapies.



### Conclusion

Larazotide acetate showed initial promise in Phase 2 trials for symptomatic relief in celiac disease patients on a gluten-free diet, but its development was halted after a challenging Phase 3 trial. The current therapeutic pipeline for celiac disease is diverse, with several promising agents targeting different mechanisms of the disease's pathogenesis. Enzyme therapies, TG2 inhibitors, and immune-modulating agents have all demonstrated encouraging results in Phase 2 trials, with some advancing to later-stage studies. The data presented in this guide highlights the varied approaches and the ongoing efforts to provide effective non-dietary treatments for individuals with celiac disease. Further research and completion of ongoing clinical trials will be crucial in determining the future landscape of celiac disease management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. beyondceliac.org [beyondceliac.org]
- 5. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. celiac.org [celiac.org]
- 8. researchgate.net [researchgate.net]
- 9. celiac.org [celiac.org]
- 10. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients with Celiac Disease Exposed to a Gluten Challenge PMC [pmc.ncbi.nlm.nih.gov]
- 11. beyondceliac.org [beyondceliac.org]



- 12. celiac.org [celiac.org]
- 13. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study PMC [pmc.ncbi.nlm.nih.gov]
- 16. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. celiac.org [celiac.org]
- 18. businesswire.com [businesswire.com]
- 19. Anokion Reports Positive Results from Phase 2 Trial of KAN-101 for Celiac Disease [synapse.patsnap.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. beyondceliac.org [beyondceliac.org]
- 22. Clinical Trial Awareness: 5 Ongoing Breakthrough Clinical Trials Advancing Celiac Disease Research - TrialX [trialx.com]
- 23. celiac.ca [celiac.ca]
- 24. celiac.org [celiac.org]
- 25. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [A Comparative Guide to Larazotide Acetate and Emerging Therapies for Celiac Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12068694#larazotide-acetate-versus-other-treatments-for-celiac-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com